5-Piperidin-1-yl-pent-2-ynoic acid

Description

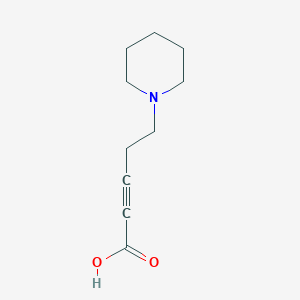

5-Piperidin-1-yl-pent-2-ynoic acid is a synthetic organic compound featuring a pent-2-ynoic acid backbone substituted with a piperidin-1-yl group at the fifth carbon. The molecule combines a carboxylic acid group (providing acidity and hydrogen-bonding capacity) with an alkyne moiety (enabling click chemistry or cycloaddition reactions) and a piperidine ring (contributing conformational flexibility and basicity). Piperidine derivatives are widely explored in medicinal chemistry due to their pharmacokinetic properties, such as blood-brain barrier penetration and receptor-binding affinity.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

5-piperidin-1-ylpent-2-ynoic acid |

InChI |

InChI=1S/C10H15NO2/c12-10(13)6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H2,(H,12,13) |

InChI Key |

HSILJORFLNSEBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC#CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related piperidine-containing carboxylic acids are analyzed for comparative insights:

5-(Piperidin-1-yl)nicotinic Acid

- Structure : A pyridine ring substituted with a carboxylic acid at position 3 and a piperidin-1-yl group at position 5.

- Key Differences: The pyridine core introduces aromaticity and electron-deficient characteristics, contrasting with the aliphatic, linear alkyne chain of the target compound. The carboxylic acid is directly conjugated to the pyridine ring, enhancing acidity compared to pent-2-ynoic acid.

- Applications : Primarily used in research and development, likely as a ligand for nicotinic acetylcholine receptors or enzyme inhibitors .

5-Nitro-2-Piperidin-1-yl-benzoic Acid

- Structure : A benzoic acid derivative with a nitro group at position 5 and a piperidin-1-yl group at position 2.

- Key Differences: The nitro group (-NO₂) is a strong electron-withdrawing substituent, increasing electrophilicity and reactivity in substitution reactions, unlike the alkyne in the target compound. The benzoic acid framework provides rigidity and UV absorption properties, diverging from the flexible alkyne chain.

- Applications : Serves as an intermediate in organic synthesis, particularly for nitro-aromatic compounds or pharmaceutical precursors .

Functionalized Pentanamide Derivatives (e.g., Compound 10f)

- Structure: A pentanamide chain with a quinolinyl group and arylpiperazine substituents (e.g., 4-(3-cyanophenyl)piperazine).

- Piperazine (a seven-membered ring with two nitrogen atoms) differs from piperidine in basicity and conformational flexibility.

- Applications : Investigated for central nervous system (CNS) targeting due to piperazine’s affinity for serotonin and dopamine receptors .

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.